Fmoc-PEG4-Ala-Ala-Asn-PAB
Übersicht
Beschreibung
Fmoc-PEG4-Ala-Ala-Asn-PAB: is a cleavable peptide linker used in the synthesis of antibody-drug conjugates (ADCs). This compound consists of a 9-fluorenylmethyloxycarbonyl (Fmoc) group, a polyethylene glycol (PEG) spacer with four ethylene glycol units, a peptide sequence of alanine-alanine-asparagine (Ala-Ala-Asn), and a para-aminobenzyl (PAB) group. The PEG spacer increases the aqueous solubility of the compound, making it suitable for various biochemical applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: Fmoc-PEG4-Ala-Ala-Asn-PAB is widely used in the synthesis of ADCs, which are complex molecules designed for targeted drug delivery. The cleavable linker ensures that the drug is released specifically at the target site, minimizing off-target effects .
Biology: In biological research, this compound is used to study the mechanisms of drug delivery and release. It helps in understanding how drugs can be targeted to specific cells or tissues .
Medicine: In medical research, this compound is crucial for developing new therapeutic agents, particularly in cancer treatment. ADCs synthesized using this linker have shown promise in delivering cytotoxic drugs directly to cancer cells .
Industry: Industrially, this compound is used in the large-scale production of ADCs and other targeted therapies. Its stability and solubility make it suitable for various pharmaceutical applications .
Wirkmechanismus
Target of Action
Fmoc-PEG4-Ala-Ala-Asn-PAB is primarily used in the synthesis of antibody-drug conjugates (ADCs) . ADCs are complex molecules that require careful attention to various components, including the selection of appropriate targets, monoclonal antibodies (mAbs), cytotoxic payloads, and the way the antibody is connected to the payload .
Mode of Action
This compound is a cleavable ADC linker . It connects the cytotoxic drug to the antibody in ADCs . The Fmoc group in the molecule protects the amino group (-NH2) during peptide synthesis and can be removed later to reveal the free amino group for further reactions .
Biochemical Pathways
Once bound, the ADC is internalized into the cell where the cytotoxic drug is released, leading to cell death .
Pharmacokinetics
The peg spacer in the molecule is known to increase the aqueous solubility , which could potentially enhance its bioavailability.
Result of Action
The primary result of the action of this compound is the successful synthesis of ADCs . These ADCs can deliver cytotoxic drugs directly to target cells, thereby enhancing the therapeutic effect while minimizing off-target effects .
Biochemische Analyse
Biochemical Properties
Fmoc-PEG4-Ala-Ala-Asn-PAB plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and involves the careful design of peptide sequences, PEGylation, and linkers to achieve specific therapeutic effects while minimizing off-target effects .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-PEG4-Ala-Ala-Asn-PAB typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the Fmoc-protected amino acid to a resin. Subsequent amino acids are added sequentially, with each addition followed by deprotection and coupling steps. The PEG4 spacer is introduced to enhance solubility and stability. The final product is cleaved from the resin and purified .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The compound is then subjected to rigorous quality control measures to confirm its structure and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Fmoc-PEG4-Ala-Ala-Asn-PAB undergoes various chemical reactions, including:
Cleavage Reactions: The compound is designed to be cleavable under specific conditions, such as enzymatic or pH changes, to release the active drug at the target site.
Substitution Reactions: The Fmoc group can be removed under basic conditions to expose the amino group for further functionalization.
Common Reagents and Conditions:
Cleavage Reactions: Enzymes or acidic conditions are commonly used to cleave the linker.
Substitution Reactions: Piperidine in dimethylformamide (DMF) is typically used to remove the Fmoc group.
Major Products Formed:
Cleavage Reactions: The major products include the released drug and the cleaved linker components.
Substitution Reactions: The primary product is the deprotected peptide ready for further modification.
Vergleich Mit ähnlichen Verbindungen
Fmoc-PEG4-Val-Cit-PAB: Another cleavable linker used in ADCs, with valine-citrulline as the peptide sequence.
Fmoc-PEG4-Gly-Gly-PAB: A similar linker with glycine-glycine as the peptide sequence
Uniqueness: Fmoc-PEG4-Ala-Ala-Asn-PAB is unique due to its specific peptide sequence (Ala-Ala-Asn), which may offer distinct cleavage properties and stability compared to other linkers. The PEG4 spacer also enhances its solubility, making it suitable for various applications .
Biologische Aktivität
Fmoc-PEG4-Ala-Ala-Asn-PAB is a synthetic peptide linker primarily utilized in the development of antibody-drug conjugates (ADCs). Its design incorporates a polyethylene glycol (PEG) spacer, which enhances solubility and flexibility, making it particularly suitable for targeted drug delivery systems. This article explores the biological activity of this compound, focusing on its role in ADCs, mechanisms of action, and relevant research findings.
Structure and Properties
This compound consists of:
- Fmoc (Fluorenylmethyloxycarbonyl) : A protecting group that stabilizes the amino acids during synthesis.
- PEG4 : A four-unit polyethylene glycol spacer that improves solubility and reduces immunogenicity.
- Ala-Ala-Asn : A sequence of amino acids that serves as a cleavable linker.
- PAB (p-Aminobenzyl) : A moiety that facilitates drug attachment and release.
Property | Value |
---|---|
Molecular Weight | 849 g/mol |
Purity | 95% |
Cleavable | Yes |
Storage Conditions | -20 °C |
This compound functions as a cleavable linker in ADCs. Upon internalization into target cells, proteolytic enzymes cleave the linker, releasing the cytotoxic drug directly inside the cancer cell. This targeted approach enhances therapeutic efficacy while minimizing systemic toxicity, making it a promising candidate for cancer treatment.
Case Studies and Applications
-
Antibody-Drug Conjugates (ADCs) :
- This compound has shown significant promise in ADC formulations. Studies indicate that its incorporation leads to improved stability and controlled drug release profiles. For instance, research demonstrated that ADCs utilizing this linker exhibited enhanced efficacy against various cancer cell lines compared to traditional linkers .
- Comparative Studies :
- Glycoengineering :
Eigenschaften
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[3-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[4-(hydroxymethyl)anilino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H56N6O12/c1-28(40(53)47-29(2)41(54)49-37(25-38(44)51)42(55)48-31-13-11-30(26-50)12-14-31)46-39(52)15-17-57-19-21-59-23-24-60-22-20-58-18-16-45-43(56)61-27-36-34-9-5-3-7-32(34)33-8-4-6-10-35(33)36/h3-14,28-29,36-37,50H,15-27H2,1-2H3,(H2,44,51)(H,45,56)(H,46,52)(H,47,53)(H,48,55)(H,49,54)/t28-,29-,37-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXNVMPCIWDUGW-PBCNQIPESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H56N6O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801101334 | |
Record name | L-Aspartamide, N-[19-(9H-fluoren-9-yl)-1,17-dioxo-4,7,10,13,18-pentaoxa-16-azanonadec-1-yl]-L-alanyl-L-alanyl-N1-[4-(hydroxymethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801101334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
848.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2055048-57-0 | |
Record name | L-Aspartamide, N-[19-(9H-fluoren-9-yl)-1,17-dioxo-4,7,10,13,18-pentaoxa-16-azanonadec-1-yl]-L-alanyl-L-alanyl-N1-[4-(hydroxymethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2055048-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Aspartamide, N-[19-(9H-fluoren-9-yl)-1,17-dioxo-4,7,10,13,18-pentaoxa-16-azanonadec-1-yl]-L-alanyl-L-alanyl-N1-[4-(hydroxymethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801101334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.